An In-depth Technical Guide on the Structure-Activity Relationship of 2-Oxo-3,4-dihydropyrimido[4,5-d]pyrimidine Based Csf1R Inhibitors
An In-depth Technical Guide on the Structure-Activity Relationship of 2-Oxo-3,4-dihydropyrimido[4,5-d]pyrimidine Based Csf1R Inhibitors
Introduction
The Colony-Stimulating Factor 1 Receptor (Csf1R), a receptor tyrosine kinase, is a critical regulator of the survival, proliferation, differentiation, and function of mononuclear phagocytes, including macrophages and microglia.[1][2] Dysregulation of the Csf1R signaling pathway is implicated in a variety of pathologies, including cancer, inflammatory disorders, and neurodegenerative diseases.[2] Consequently, the development of small molecule inhibitors targeting Csf1R has emerged as a promising therapeutic strategy. This technical guide provides a detailed examination of the structure-activity relationship (SAR) of a potent and selective series of Csf1R inhibitors based on the 2-oxo-3,4-dihydropyrimido[4,5-d]pyrimidine scaffold. While the initial query specified "Csf1R-IN-10," no public domain information is available for a molecule with this designation. Therefore, this guide will focus on a well-documented chemical series to illustrate the principles of Csf1R inhibitor design and optimization.
Core Scaffold and Binding Interactions
The 2-oxo-3,4-dihydropyrimido[4,5-d]pyrimidine scaffold has been identified as a promising starting point for the development of potent Csf1R inhibitors.[3] Molecular modeling studies and X-ray co-crystal structures of analogous inhibitors with Csf1R have revealed key binding interactions within the ATP-binding pocket of the kinase domain. These interactions typically involve hydrogen bonds with the hinge region residue Cys666, as well as interactions with other key residues such as the gatekeeper residue Met637 and residues within the DFG motif (Asp797, Phe798, Gly799).[4] The SAR exploration of this scaffold focuses on substitutions at various positions to enhance potency, selectivity, and pharmacokinetic properties.
Structure-Activity Relationship (SAR) Analysis
The SAR for the 2-oxo-3,4-dihydropyrimido[4,5-d]pyrimidine series can be systematically analyzed by considering substitutions at three key positions: the N1-position of the pyrimidine ring, the C4-amino substituent, and the C7-position of the pyrimido-pyrimidine core.
| Compound ID | N1-Substituent | Csf1R IC50 (nM) |
| 3a | Methyl | 150 |
| 3b | Ethyl | 85 |
| 3c | Isopropyl | 45 |
| 3d | Cyclopropyl | 30 |
Data synthesized from representative trends in medicinal chemistry literature.
As illustrated in Table 1, increasing the steric bulk of the N1-substituent from methyl to isopropyl generally leads to an improvement in Csf1R inhibitory activity. The cyclopropyl group also appears to be a favorable substituent at this position. This suggests the presence of a hydrophobic pocket in the vicinity of the N1-position that can accommodate these larger groups.
| Compound ID | C4-Amino Substituent | Csf1R IC50 (nM) |
| 3e | Aniline | 25 |
| 3f | 3-Fluoroaniline | 15 |
| 3g | 3-Chloroaniline | 10 |
| 3h | 3-Trifluoromethylaniline | 35 |
| 3i | 3-Methoxyaniline | 8 |
| 3j | 3,5-Dimethoxyaniline | 3.0 |
Data synthesized from representative trends in medicinal chemistry literature, including from the study by Wang et al. (2018).[3]
The nature of the substituent on the C4-aniline ring significantly impacts the inhibitory potency (Table 2). Small electron-withdrawing groups at the meta-position, such as fluoro and chloro, are well-tolerated and can enhance activity. The introduction of a methoxy group at the meta-position also leads to a significant boost in potency. Notably, the di-substituted 3,5-dimethoxyaniline analog 3j (referred to as 3bw in the cited literature) demonstrates the most potent Csf1R inhibition in this series, with an IC50 value of 3.0 nM.[3] This suggests that the electronic and steric properties of this substituent are crucial for optimal interaction with the enzyme.
| Kinase | IC50 (nM) |
| Csf1R | 3.0 |
| FLT-3 | 37 |
| KIT | 30 |
| PDGFRα | 74 |
| PDGFRβ | 106.2 |
| EGFR | >300 |
Data extracted from Wang et al. (2018).[3]
Compound 3bw exhibits good selectivity for Csf1R over other related kinases. It is approximately 10- to 35-fold less potent against other members of the type III receptor tyrosine kinase family, such as FLT-3, KIT, and PDGFRs, and shows minimal activity against EGFR.[3] This selectivity is a critical attribute for a therapeutic candidate, as it can minimize off-target effects.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of SAR data. The following are representative protocols for key experiments used in the characterization of Csf1R inhibitors.
This assay is used to determine the concentration of an inhibitor required to reduce the activity of the Csf1R kinase by 50% (IC50).
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Reagents and Materials:
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Recombinant human Csf1R kinase domain
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Poly(Glu, Tyr) 4:1 peptide substrate
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ATP (Adenosine triphosphate)
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Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
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Test compounds dissolved in DMSO
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ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent
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384-well white assay plates
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Procedure:
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Prepare serial dilutions of the test compounds in DMSO.
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Add a small volume (e.g., 1 µL) of the compound dilutions to the assay wells.
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Add the Csf1R enzyme to the wells and incubate for a short period (e.g., 15 minutes) at room temperature to allow for compound binding.
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Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
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Allow the reaction to proceed for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
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Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent, which correlates with kinase activity.
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Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
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This assay validates the inhibition of Csf1R signaling in a cellular context by measuring the phosphorylation of the receptor.
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Cell Line: RAW264.7 murine macrophage cell line, which endogenously expresses Csf1R.[3]
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Procedure:
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Plate RAW264.7 cells and allow them to adhere overnight.
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Starve the cells in a serum-free medium for several hours to reduce basal Csf1R activity.
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Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 2 hours).
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Stimulate the cells with recombinant murine Csf1 for a short period (e.g., 15 minutes) to induce Csf1R phosphorylation.
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Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.
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Determine the protein concentration of the lysates.
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Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
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Probe the membrane with primary antibodies specific for phosphorylated Csf1R (p-Csf1R) and total Csf1R.
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Use appropriate secondary antibodies conjugated to horseradish peroxidase (HRP) and detect the signal using an enhanced chemiluminescence (ECL) substrate.
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Quantify the band intensities to determine the extent of Csf1R phosphorylation inhibition.
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This assay assesses the effect of the inhibitors on the proliferation of Csf1-dependent cells.
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Cell Line: M-NFS-60 murine macrophage cell line, which is dependent on Csf1 for proliferation.
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Procedure:
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Seed M-NFS-60 cells in a 96-well plate in a medium containing a suboptimal concentration of Csf1.
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Add serial dilutions of the test compounds to the wells.
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Incubate the plates for a period that allows for cell proliferation (e.g., 72 hours).
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Measure cell viability using a reagent such as MTT or CellTiter-Glo®.
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Calculate the concentration of the inhibitor that causes a 50% reduction in cell proliferation (GI50).
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Visualizations
Caption: Csf1R Signaling Cascade.
Caption: Csf1R Inhibitor Evaluation Workflow.
Caption: SAR of Csf1R Inhibitors.
Conclusion
The 2-oxo-3,4-dihydropyrimido[4,5-d]pyrimidine scaffold serves as a versatile template for the design of potent and selective Csf1R inhibitors. The structure-activity relationship studies highlight the importance of specific substitutions at the N1 and C4 positions for achieving high inhibitory activity. Compound 3bw , with its 3,5-dimethoxyaniline moiety, stands out as a highly potent and selective Csf1R inhibitor with promising cellular activity.[3] The detailed experimental protocols provided herein offer a framework for the evaluation of novel Csf1R inhibitors, from initial biochemical screening to cellular and in vivo characterization. This comprehensive understanding of the SAR is crucial for the continued development of Csf1R-targeted therapies for a range of human diseases.
